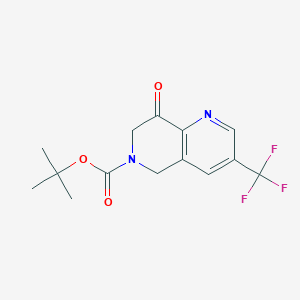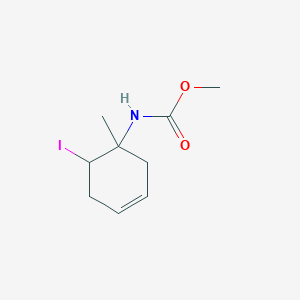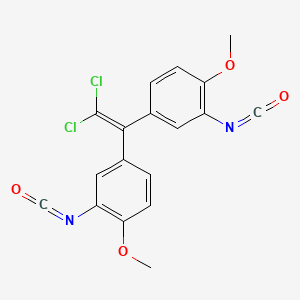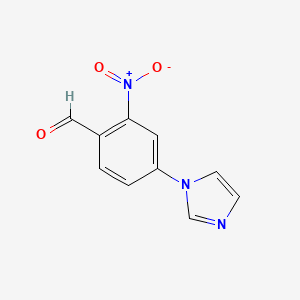
Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- is a chemical compound that features a benzaldehyde core substituted with an imidazole ring and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- typically involves the N-arylation of imidazole with 4-nitrobenzaldehyde. This reaction can be catalyzed by hexadecyltrimethylammonium bromide, which facilitates the formation of the desired product . The reaction conditions often include the use of solvents such as dimethylformamide and bases like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the imidazole ring under basic conditions.
Major Products
Oxidation: 4-(1H-imidazol-1-yl)-2-nitrobenzoic acid.
Reduction: 4-(1H-imidazol-1-yl)-2-aminobenzaldehyde.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as metal-organic frameworks.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit mitochondrial membrane potential, leading to apoptosis in cancer cells . Additionally, it enhances the expression of histone deacetylase 1, which plays a role in regulating gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzaldehyde: Lacks the imidazole ring, which reduces its potential biological activity.
4-(1H-Imidazol-1-yl)aniline: Contains an amine group instead of an aldehyde, altering its reactivity and applications.
Uniqueness
Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- is unique due to the presence of both the imidazole ring and the nitro group. This combination allows it to participate in a wide range of chemical reactions and exhibit significant biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H7N3O3 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C10H7N3O3/c14-6-8-1-2-9(5-10(8)13(15)16)12-4-3-11-7-12/h1-7H |
InChI Key |
WCYRXVMGXNYTNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


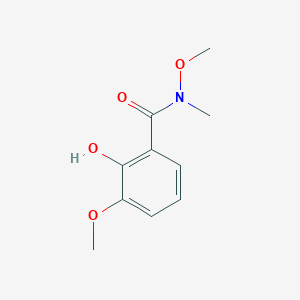
![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
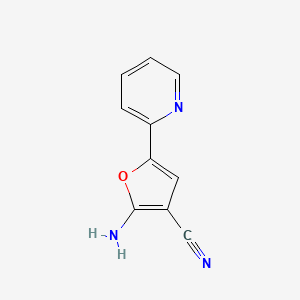
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)

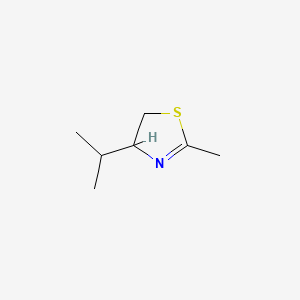
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
